molecular formula C19H15N3O2S2 B6482164 4-methyl-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide CAS No. 863594-93-8

4-methyl-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide

Cat. No.: B6482164
CAS No.: 863594-93-8
M. Wt: 381.5 g/mol
InChI Key: MHYUKLLSABBDBZ-UHFFFAOYSA-N
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Description

4-methyl-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide is a complex organic compound that features a thiazolopyridine moiety linked to a sulfonamide group

Biochemical Analysis

Biochemical Properties

4-methyl-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of phosphoinositide 3-kinase (PI3K) enzymes . This compound interacts with PI3Kα, PI3Kγ, and PI3Kδ isoforms, exhibiting potent inhibitory activity with nanomolar IC50 values . The sulfonamide functionality is crucial for its inhibitory activity, and the pyridyl group attached to the thiazolo[5,4-b]pyridine is essential for its enzymatic potency .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, particularly the PI3K/Akt pathway . By inhibiting PI3K, it affects downstream signaling, leading to alterations in gene expression and cellular metabolism. This can result in reduced cell proliferation and increased apoptosis in cancer cells, highlighting its potential as an antitumor agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with PI3K enzymes . The compound’s sulfonamide group forms hydrogen bonds with key residues in the PI3K active site, while the thiazolo[5,4-b]pyridine moiety enhances binding affinity . This binding inhibits the enzyme’s activity, preventing the phosphorylation of phosphoinositides and subsequent activation of the Akt signaling pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of PI3K activity and prolonged antitumor effects in vitro and in vivo .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in metabolic pathways related to its role as a PI3K inhibitor . The compound interacts with enzymes and cofactors involved in the PI3K/Akt signaling pathway, affecting metabolic flux and metabolite levels . This interaction can lead to changes in cellular energy metabolism and biosynthetic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in target tissues, enhancing its therapeutic effects . The compound’s distribution is also affected by its physicochemical properties, such as solubility and stability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on PI3K . Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches its intended site of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide typically involves multiple steps:

    Formation of Thiazolopyridine Moiety: The thiazolopyridine core can be synthesized through a cyclization reaction involving a pyridine derivative and a thioamide under acidic conditions.

    Coupling Reaction: The thiazolopyridine intermediate is then coupled with a phenylamine derivative through a nucleophilic aromatic substitution reaction.

    Sulfonamide Formation:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of high-throughput screening methods to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide group, converting them to amines or thiols, respectively.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

4-methyl-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in pathways involving kinases.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide: shares structural similarities with other sulfonamide-based compounds such as:

Uniqueness

The presence of the 4-methyl group in this compound enhances its lipophilicity, potentially improving its ability to cross cell membranes and increasing its bioavailability compared to similar compounds without this group.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-methyl-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S2/c1-13-7-9-16(10-8-13)26(23,24)22-15-5-2-4-14(12-15)18-21-17-6-3-11-20-19(17)25-18/h2-12,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHYUKLLSABBDBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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